Croconic acid

Description

Properties

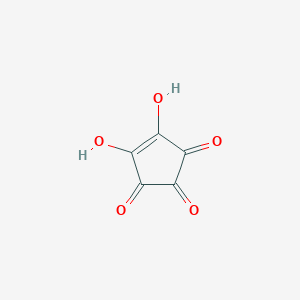

IUPAC Name |

4,5-dihydroxycyclopent-4-ene-1,2,3-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2O5/c6-1-2(7)4(9)5(10)3(1)8/h6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSLJAJQOVYTRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=O)C1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878763 | |

| Record name | Croconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-86-8 | |

| Record name | Croconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Croconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Croconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Croconic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CROCONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HGY35UXAA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Molecular Architecture of Croconic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Croconic acid (C₅H₂O₅), a fascinating oxocarbon acid, has garnered significant attention for its unique molecular structure and intriguing solid-state properties, including ferroelectricity. This technical guide provides an in-depth exploration of the molecular structure of this compound, offering a valuable resource for researchers in materials science, chemistry, and drug development. This document details its structural parameters, experimental characterization protocols, and a key reaction pathway, presenting a comprehensive overview for advanced scientific applications.

Molecular Structure and Properties

This compound, systematically named 4,5-dihydroxycyclopent-4-ene-1,2,3-trione, is a cyclic compound featuring a five-membered carbon ring.[1] The molecule is characterized by the presence of two hydroxyl (-OH) groups attached to the double-bonded carbons and three ketone (C=O) groups on the remaining saturated carbons.[1] This arrangement of functional groups is responsible for its acidic nature and its ability to form extensive hydrogen-bonding networks in the solid state.

In its crystalline form, this compound exhibits a unique layered structure, with molecules organizing into pleated sheets held together by strong intermolecular hydrogen bonds.[1] This ordered arrangement gives rise to its notable ferroelectric properties, a phenomenon where the material exhibits a spontaneous electric polarization that can be reversed by an external electric field.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pca2₁[2]. The unit cell parameters and other crystallographic data are summarized in the table below.

| Parameter | Value |

| CCDC Number | 147324 |

| Empirical formula | C₅H₂O₅ |

| Formula weight | 142.07 |

| Crystal system | Orthorhombic |

| Space group | Pca2₁ |

| a (Å) | 8.715(2) |

| b (Å) | 5.171(1) |

| c (Å) | 10.958(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 493.5(2) |

| Z | 4 |

| Calculated density (g/cm³) | 1.912 |

Bond Lengths and Angles

The precise bond lengths and angles within the this compound molecule have been determined from its crystal structure. These parameters provide critical insights into the electronic distribution and bonding characteristics of the molecule.

| Bond | Length (Å) | Angle | Degrees (°) |

| C1-C2 | 1.465(3) | O1-C1-C5 | 129.5(2) |

| C2-C3 | 1.529(3) | O1-C1-C2 | 128.5(2) |

| C3-C4 | 1.530(3) | C5-C1-C2 | 102.0(2) |

| C4-C5 | 1.464(3) | O2-C2-C3 | 128.8(2) |

| C1-C5 | 1.365(3) | O2-C2-C1 | 129.2(2) |

| C1-O1 | 1.222(2) | C3-C2-C1 | 101.9(2) |

| C2-O2 | 1.222(2) | O3-C3-C4 | 123.6(2) |

| C3-O3 | 1.221(2) | O3-C3-C2 | 123.5(2) |

| C4-O4 | 1.320(2) | C4-C3-C2 | 112.8(2) |

| C5-O5 | 1.321(2) | O4-C4-C5 | 124.9(2) |

| O4-H4 | 0.82(3) | O4-C4-C3 | 112.9(2) |

| O5-H5 | 0.82(3) | C5-C4-C3 | 108.9(2) |

| O5-C5-C1 | 125.0(2) | ||

| O5-C5-C4 | 112.8(2) | ||

| C1-C5-C4 | 109.2(2) | ||

| C4-O4-H4 | 109(2) | ||

| C5-O5-H5 | 109(2) |

Data extracted from the Cambridge Crystallographic Data Centre (CCDC) deposition 147324.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of a suitable precursor. A detailed, step-by-step protocol is provided below.

Materials:

-

2-Cyclopentene-1,4-dione

-

Sodium hydroxide (B78521) (NaOH)

-

Bromine (Br₂)

-

Hydrochloric acid (HCl)

-

Methanol

-

Water (deionized)

-

Ice

-

Three-neck round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Prepare a solution of 108 g of sodium hydroxide in 300 ml of water in a three-neck flask equipped with a stirrer and an ice bath.

-

While stirring and cooling, add 14.4 g of 2-cyclopentene-1,4-dione to the NaOH solution.[3]

-

Add 144 g of bromine dropwise over 40 minutes, maintaining the internal temperature between 10 and 20°C.[3]

-

After the addition is complete, remove the ice bath and continue stirring for 1 hour.[3]

-

Lower the internal temperature to 5°C using an ice bath and pass 110 g of hydrogen chloride gas into the solution.[3]

-

Separate the precipitated crystals by filtration.

-

Concentrate the filtrate using a rotary evaporator.[3]

-

Dissolve the residue in 100 ml of methanol, filter the solution, and concentrate the filtrate again using a rotary evaporator.[3]

-

Recrystallize the resulting residue from water to obtain pure this compound.[3]

Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional molecular structure of this compound.

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

Procedure:

-

Crystal Selection and Mounting:

-

Select a single, well-formed crystal of this compound (typically 0.1-0.3 mm in each dimension) under a polarizing microscope.

-

Mount the selected crystal on a goniometer head using a suitable adhesive or cryoloop.[4]

-

-

Data Collection:

-

Center the crystal in the X-ray beam.[4]

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations.

-

Perform a preliminary screening to assess crystal quality and determine the unit cell parameters.[4]

-

Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.

-

-

Structure Solution and Refinement:

-

Process the collected data, including integration of reflection intensities and absorption corrections.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using least-squares methods to optimize atomic coordinates, and thermal parameters.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

-

Record the FTIR spectrum of the this compound sample, typically in the range of 4000-400 cm⁻¹.

-

Raman Spectroscopy

Objective: To obtain complementary vibrational information to FTIR, particularly for non-polar bonds.

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) and a sensitive detector.

Procedure:

-

Sample Preparation:

-

Place a small amount of crystalline this compound on a microscope slide or in a sample holder. No special sample preparation is typically required for solid samples.

-

-

Data Acquisition:

-

Focus the laser beam onto the sample using the microscope objective.

-

Acquire the Raman spectrum by collecting the inelastically scattered light. The spectral range and acquisition time will depend on the instrument and sample.

-

The Raman spectrum is typically plotted as intensity versus Raman shift (in cm⁻¹).

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the number and chemical environment of the carbon atoms in the this compound molecule.

Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer.

Procedure:

-

Sample Preparation:

-

Dissolve 50-100 mg of this compound in a suitable deuterated solvent (e.g., D₂O) in an NMR tube.[6]

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹³C NMR spectrum. Broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

-

Reaction Pathway Visualization

This compound can undergo photo-oxidation, particularly in acidic media, to yield oxalic acid and mesoxalic acid.[7] This process is initiated by photoexcitation and involves the presence of dioxygen.

Conclusion

The molecular structure of this compound presents a compelling case study in the interplay of covalent bonding, hydrogen bonding, and crystal packing. The detailed structural data and experimental protocols provided in this guide offer a solid foundation for further research into its unique properties and potential applications. From the design of novel ferroelectric materials to its use as a building block in organic synthesis, a thorough understanding of this compound's molecular architecture is paramount for advancing scientific discovery in multiple disciplines.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. EP1707552A1 - Process for producing this compound or salt thereof - Google Patents [patents.google.com]

- 4. m.youtube.com [m.youtube.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

The Dawn of Organic Ferroelectricity: A Technical Guide to Croconic Acid

An In-depth Exploration of the Discovery, Properties, and Experimental Investigation of a Groundbreaking Organic Ferroelectric Material

For Researchers, Scientists, and Drug Development Professionals

The discovery of ferroelectricity in croconic acid in 2010 marked a significant milestone in materials science, demonstrating that a simple, hydrogen-bonded organic molecule can exhibit robust ferroelectric properties comparable to conventional inorganic perovskites. This finding has opened new avenues for the development of flexible, lightweight, and biocompatible electronic devices. This technical guide provides a comprehensive overview of the core scientific principles underlying the ferroelectricity of this compound, detailed experimental protocols for its characterization, and a summary of its key quantitative properties.

The Discovery and Mechanism of Ferroelectricity in this compound

In 2010, a team of researchers led by Sachio Horiuchi at the National Institute of Advanced Industrial Science and Technology (AIST) in Japan, in collaboration with the University of Tokyo and the Japan Science and Technology Agency (JST), reported the discovery of ferroelectricity in single crystals of this compound (C₅H₂O₅) at room temperature.[1] This was a landmark achievement, as previous organic ferroelectrics were typically polymers or multi-component systems with significantly lower polarization values.

The ferroelectricity in this compound originates from a unique proton transfer mechanism within its crystal structure. The molecules are arranged in pleated sheets, forming hydrogen-bonded chains. The application of an external electric field induces a collective transfer of protons along these hydrogen bonds, leading to a reversal of the molecule's dipole moment. This proton tautomerism, a shift in the position of a proton, is coupled with a rearrangement of the π-electron system within the five-membered carbon ring, resulting in a large spontaneous polarization.[2][3]

Quantitative Ferroelectric Properties

This compound exhibits impressive ferroelectric properties, particularly its high spontaneous polarization, which is comparable to some inorganic ferroelectric materials. The key quantitative data are summarized in the table below.

| Property | Symbol | Value | Units | Notes |

| Spontaneous Polarization | Ps | ~20 - 30 | µC/cm² | The range reflects variations in crystal quality and measurement conditions.[1][3] |

| Remanent Polarization | Pr | ~20 - 30 | µC/cm² | |

| Coercive Field | Ec | ~7.5 - 15 | kV/cm | [1] |

| Curie Temperature | Tc | > 400 | K | The exact temperature is difficult to determine as the crystal decomposes before the transition.[4] |

| Molecular Dipole Moment | µ | 9 - 10 | D | In dioxane solution.[4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the ferroelectric properties of this compound.

Synthesis of Single Crystals

High-quality single crystals are essential for accurate characterization.

Protocol:

-

Solution Preparation: Prepare a saturated aqueous solution of this compound.

-

Slow Evaporation: Allow the solution to evaporate slowly at a constant temperature (e.g., 30 °C) in a controlled environment to promote the growth of large, well-formed crystals.

-

Crystal Harvesting: Carefully harvest the crystals from the solution.

Polarization-Electric Field (P-E) Hysteresis Loop Measurement

The P-E hysteresis loop is the definitive proof of ferroelectricity. It is measured using a Sawyer-Tower circuit.

Detailed Methodology:

-

Sample Preparation:

-

Select a thin, plate-like single crystal of this compound.

-

Deposit parallel plate electrodes (e.g., gold or silver paste) on opposite faces of the crystal. The faces should be perpendicular to the polar axis.

-

-

Circuit Assembly:

-

Construct a Sawyer-Tower circuit.

-

Connect a waveform generator to a high-voltage amplifier.

-

Connect the output of the amplifier to the this compound sample in series with a linear sense capacitor (Cs). The capacitance of Cs should be much larger than that of the sample.

-

-

Measurement:

-

Apply a triangular or sinusoidal AC voltage from the waveform generator. The frequency can be varied (e.g., 1 Hz to 1 kHz).

-

Connect the voltage across the sample to the X-channel of an oscilloscope and the voltage across the sense capacitor to the Y-channel.

-

The oscilloscope will display the P-E hysteresis loop. The polarization (P) is proportional to the voltage across the sense capacitor, and the electric field (E) is the voltage across the sample divided by its thickness.

-

Dielectric Constant Measurement

The dielectric constant is measured as a function of temperature to identify the ferroelectric phase transition (Curie temperature).

Detailed Methodology:

-

Sample Preparation: Prepare an electroded single crystal as for the P-E measurement.

-

Experimental Setup:

-

Place the sample in a temperature-controlled sample holder connected to a cryostat or furnace.

-

Connect the sample holder to an LCR meter.

-

-

Measurement:

-

Measure the capacitance (C) and dielectric loss (tan δ) of the sample at a fixed frequency (e.g., 1 kHz, 10 kHz, 100 kHz) as the temperature is slowly ramped (e.g., 1-2 K/min).

-

The dielectric constant (ε') can be calculated from the capacitance, the electrode area (A), and the sample thickness (d) using the formula for a parallel plate capacitor: C = ε'ε₀A/d, where ε₀ is the permittivity of free space.

-

A peak in the dielectric constant versus temperature plot indicates the Curie temperature.

-

Single Crystal Neutron Diffraction

Neutron diffraction is crucial for precisely locating the hydrogen atoms and confirming the proton transfer mechanism.

Detailed Methodology:

-

Crystal Preparation: A large, high-quality single crystal of this compound is required. Deuteration of the sample can improve the signal-to-noise ratio.

-

Data Collection:

-

Mount the crystal on a goniometer in a neutron diffractometer.

-

Cool or heat the crystal to the desired temperature.

-

Collect a series of diffraction patterns at different crystal orientations.

-

-

Data Analysis:

-

Process the raw data to obtain a list of reflection intensities.

-

Solve the crystal structure using standard crystallographic software.

-

Refine the atomic positions, paying special attention to the positions of the hydrogen/deuterium atoms to determine the nature of the hydrogen bonds.

-

Piezoresponse Force Microscopy (PFM)

PFM is a powerful technique for imaging ferroelectric domains and measuring local ferroelectric properties at the nanoscale.

Detailed Methodology:

-

Sample Preparation: A thin film of this compound is deposited on a conductive substrate (e.g., gold-coated silicon).

-

PFM Imaging:

-

A conductive AFM tip is brought into contact with the surface of the film.

-

An AC voltage is applied between the tip and the substrate.

-

The cantilever's deflection in response to the piezoelectric vibrations of the film is detected by a lock-in amplifier.

-

By scanning the tip across the surface, maps of the amplitude and phase of the piezoresponse are generated, which correspond to the magnitude and direction of the local polarization, respectively.

-

-

Switching Spectroscopy PFM (SS-PFM):

-

The tip is held at a fixed location, and a DC voltage is swept to locally switch the polarization.

-

The piezoresponse is measured as a function of the DC voltage, yielding a local P-E hysteresis loop.

-

Conclusion and Future Outlook

The discovery of robust ferroelectricity in this compound has fundamentally changed the landscape of organic electronics. Its high polarization, low coercive field, and simple molecular structure make it a promising candidate for a new generation of ferroelectric devices, including non-volatile memories, sensors, and actuators. The detailed experimental protocols provided in this guide offer a starting point for researchers and professionals to explore and harness the potential of this remarkable material. Further research into optimizing crystal growth, understanding the role of defects, and exploring chemical modifications to tune its properties will undoubtedly lead to exciting advancements in the field of organic ferroelectrics.

References

Unveiling the Precise Architecture of Croconic Acid: A Technical Guide to its Crystal Structure and Space Group

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's solid-state structure is paramount for predicting its behavior and potential applications. This technical guide provides a comprehensive analysis of the crystal structure and space group of croconic acid, a compound of significant interest due to its ferroelectric properties.

This compound (C₅H₂O₅) is a fascinating organic molecule that exhibits strong hydrogen bonding, leading to a unique and ordered crystalline arrangement. Its crystal structure has been a subject of considerable research, revealing a non-centrosymmetric orthorhombic system. This guide summarizes the key crystallographic data and outlines the experimental procedures used to elucidate this structure.

Crystallographic Data Summary

The crystal structure of this compound has been determined through single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below. These values provide a quantitative description of the unit cell, which is the fundamental repeating unit of the crystal lattice.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Unit Cell Dimensions | |

| a | 8.7108 Å |

| b | 5.1683 Å |

| c | 10.9562 Å |

| α, β, γ | 90° |

| Volume of Unit Cell | 492.5 ų |

| Z (molecules per unit cell) | 4 |

| Calculated Density | 1.91 g/cm³ |

Experimental Protocols

The determination of the crystal structure of this compound involves two critical experimental stages: the growth of high-quality single crystals and the subsequent analysis using X-ray diffraction.

Single Crystal Growth

High-quality single crystals of this compound suitable for X-ray diffraction are typically grown using the slow evaporation method. The general procedure is as follows:

-

Solution Preparation: A saturated or near-saturated solution of this compound is prepared in a suitable solvent, commonly a mixture of water and ethanol.

-

Evaporation: The solution is left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent over a period of several days to weeks.

-

Crystal Formation: As the solvent evaporates, the concentration of this compound increases, leading to the formation of well-defined, yellow, plate-like or prismatic single crystals.

Single-Crystal X-ray Diffraction

The precise arrangement of atoms within the this compound crystal is determined using single-crystal X-ray diffraction. The methodology involves the following steps:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of reflections, is collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are then determined using direct methods or Patterson methods and subsequently refined to achieve the best fit between the observed and calculated diffraction patterns.

Visualizing the Structural Determination Workflow

The process of determining the crystal structure of this compound can be visualized as a logical workflow, from the molecular level to the final crystallographic data.

The Croconate Anion: A Technical Guide to its Electronic Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Core Summary

The croconate anion (C₅O₅²⁻), a member of the oxocarbon family, has garnered significant scientific interest due to its unique electronic properties stemming from its aromaticity and highly symmetric, planar structure. This technical guide provides an in-depth analysis of the electronic characteristics of the croconate anion, detailing its molecular structure, conductivity, and redox behavior. Furthermore, this document outlines key experimental protocols for its characterization and explores its potential applications, particularly in the realm of materials science and drug development.

Electronic and Structural Properties

The defining feature of the croconate anion is its cyclic, planar five-membered ring composed of five carbon-oxygen units. The delocalization of π-electrons across this ring system, fulfilling Hückel's rule for aromaticity, imparts significant stability to the anion.[1] This electron delocalization results in uniform carbon-carbon and carbon-oxygen bond lengths, a key characteristic confirmed by X-ray crystallography.

Aromaticity and Stability

The croconate anion is derived from croconic acid through the loss of two protons.[1] The resulting dianion possesses a highly symmetric D₅h point group in its isolated state. This symmetry, coupled with its aromatic nature, contributes to its remarkable stability. The π-electron delocalization is not only confined to the ring but also extends to the exocyclic oxygen atoms, creating a highly conjugated system. This extensive conjugation is responsible for many of its unique electronic and optical properties.

Conductivity

Croconate-based materials have demonstrated semiconducting, photoconducting, and proton-conducting properties. The conductivity is largely attributed to the π-π stacking of the planar anions in the solid state, which facilitates charge transport. The formation of coordination polymers with various metal ions can further enhance the electrical conductivity by providing organized pathways for charge carriers. The electrical conductivity of materials such as potassium croconate is a key area of research for their application in electronic devices.

Redox Properties

The croconate anion can participate in redox reactions, a property that is being explored for applications in energy storage and catalysis. The electron-rich nature of the anion allows it to act as an electron donor in certain contexts. Understanding the redox potential of the croconate anion is crucial for designing new functional materials and for elucidating its potential roles in biological systems where electron transfer processes are fundamental.

Quantitative Data

The following tables summarize key quantitative data related to the electronic and structural properties of the croconate anion and its common salt, potassium croconate dihydrate.

Table 1: Crystallographic Data for Potassium Croconate Dihydrate (K₂C₅O₅·2H₂O)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.30 |

| b (Å) | 13.54 |

| c (Å) | 7.989 |

| β (°) | 92.2 |

| Interplanar separation (Å) | 3.30 |

Data sourced from single-crystal X-ray diffraction studies.[2][3]

Table 2: Selected Bond Lengths and Angles for the Croconate Anion

| Bond/Angle | Average Value |

| C-C Bond Length (Å) | ~1.46 |

| C-O Bond Length (Å) | ~1.25 |

| C-C-C Bond Angle (°) | ~108 |

| O-C-C Bond Angle (°) | ~126 |

Values are averaged from crystallographic data and may vary slightly depending on the counter-ion and crystal packing.

Table 3: Spectroscopic Data for the Croconate Anion

| Spectroscopic Technique | Key Absorptions/Emissions | Assignment |

| Infrared (IR) Spectroscopy | ~1500-1600 cm⁻¹ | C=C and C=O stretching modes |

| Raman Spectroscopy | Strong peak around 1450 cm⁻¹ | Symmetric C-C stretching mode |

| UV-Vis Spectroscopy | ~363 nm (in aqueous solution) | π → π* transition |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of the croconate anion's electronic properties. Below are outlines of key experimental protocols.

Synthesis of Potassium Croconate

A common method for the synthesis of potassium croconate involves the reaction of this compound with a potassium base.

Protocol:

-

Dissolve this compound in deionized water.

-

Slowly add a stoichiometric amount of potassium hydroxide (B78521) or potassium carbonate solution while stirring.

-

Continue stirring until the reaction is complete, indicated by a color change and cessation of gas evolution (if carbonate is used).

-

The resulting solution is then concentrated by slow evaporation.

-

Crystals of potassium croconate dihydrate will form upon cooling and can be collected by filtration.[4]

Single-Crystal X-ray Diffraction

This technique is essential for determining the precise molecular structure and crystal packing of croconate salts.

Protocol:

-

Mount a suitable single crystal of a croconate salt on a goniometer head.

-

Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations.

-

Center the crystal in the X-ray beam of a diffractometer.

-

Collect a series of diffraction images by rotating the crystal through a range of angles.

-

Process the diffraction data to determine the unit cell parameters, space group, and integrated intensities of the reflections.

-

Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

Electrical Conductivity Measurement

The four-probe method is a standard technique for measuring the electrical conductivity of single crystals to minimize contact resistance.

Protocol:

-

Select a well-formed single crystal of the croconate salt.

-

Attach four fine gold or platinum wires to the crystal in a linear, equidistant arrangement using conductive silver or carbon paste.

-

Pass a constant current through the outer two probes.

-

Measure the voltage drop across the inner two probes using a high-impedance voltmeter.

-

Calculate the resistance from the measured current and voltage.

-

The conductivity (σ) can then be calculated using the formula σ = (I/V) * (L/A), where L is the distance between the inner probes and A is the cross-sectional area of the crystal.

Cyclic Voltammetry

Cyclic voltammetry is used to investigate the redox properties of the croconate anion.

Protocol:

-

Prepare an aqueous solution of a croconate salt (e.g., potassium croconate) with a supporting electrolyte (e.g., KCl) to ensure conductivity.

-

Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for a sufficient period.

-

Scan the potential of the working electrode linearly from an initial potential to a switching potential and then back to the initial potential.

-

Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.

-

Analyze the voltammogram for the positions and shapes of the oxidation and reduction peaks to determine redox potentials and assess the reversibility of the electron transfer processes.[5][6][7]

Visualization of Key Concepts

Molecular Structure and Resonance

The delocalization of electrons in the croconate anion can be represented by several resonance structures, which contribute to its overall stability and electronic properties.

Caption: Resonance and delocalized structures of the croconate anion.

Experimental Workflow for Characterization

A typical workflow for the synthesis and characterization of croconate-based materials involves several key steps.

References

- 1. This compound-based compounds: synthesis, structural characteristics, properties and applications of an intriguing class of functional organic materia ... - Materials Advances (RSC Publishing) DOI:10.1039/D4MA01006J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pseudo-Oxocarbons. Synthesis of 2, 1,3-Bis-, and 1, 2, 3-Tris (Dicyanomethylene) Croconate Salts. New Bond-Delocalized Dianions, “Croconate Violet” and “Croconate Blue” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asdlib.org [asdlib.org]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. Cyclic Voltammetry Study of the Influence of Concentration of K3[Fe(CN)6] and Glucose on Glassy Carbon Electrode | Gunawan | ALCHEMY Jurnal Penelitian Kimia [jurnal.uns.ac.id]

The Aromaticity of the Croconate Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The croconate dianion (C₅O₅²⁻), a member of the oxocarbon family, presents a fascinating case of non-benzenoid aromaticity. This five-membered ring, composed solely of carbon and oxygen atoms, exhibits the characteristic stability and electronic properties of an aromatic system, driven by the delocalization of its π-electrons. This technical guide provides an in-depth exploration of the core principles governing the aromaticity of the croconate ring, supported by quantitative data from experimental and theoretical studies. Understanding these fundamental properties is crucial for its application in materials science and as a potential scaffold in drug design.

Theoretical Framework: Hückel's Rule and Resonance

The aromaticity of the croconate dianion can be rationalized through Hückel's rule, which predicts that planar, cyclic, and fully conjugated systems with (4n + 2) π-electrons will exhibit aromatic character. In the case of the croconate dianion, the planar five-membered ring contains a cyclic array of p-orbitals. The system accommodates six π-electrons (n=1), fulfilling the (4n + 2) criterion and thus predicting aromatic stability.[1]

This electron delocalization can be visualized through a series of resonance structures, where the negative charges and double bonds are distributed across the five carbon-oxygen units. This distribution leads to a hybrid structure with a high degree of symmetry.

Experimental Evidence for Aromaticity

The theoretical predictions of aromaticity in the croconate ring are strongly supported by experimental data, primarily from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

X-ray diffraction studies of various croconate salts have confirmed the planar and highly symmetrical nature of the dianion. A key indicator of aromaticity is the equalization of bond lengths within the ring. In an aromatic system, the delocalization of π-electrons results in C-C bond lengths that are intermediate between those of typical single and double bonds.

Crystallographic data for potassium croconate dihydrate reveals nearly equal C-C and C-O bond lengths, consistent with a delocalized electronic structure.[2][3] The observed bond lengths are a hallmark of aromatic character.

Table 1: Crystallographic Bond Lengths in Potassium Croconate Dihydrate (K₂C₅O₅·2H₂O)

| Bond Type | Bond Length (Å) | Reference |

| C-C | 1.465(3) | [3] |

| C-C | 1.474(3) | [3] |

| C-O | 1.229(6) - 1.285(6) | [2][3] |

Note: The range in C-O bond lengths can be attributed to coordination with the potassium ions and water molecules in the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides further evidence for the aromaticity of the croconate ring. Due to the high symmetry of the dianion in solution, all five carbon atoms are chemically equivalent and are expected to give a single resonance in the ¹³C NMR spectrum. The chemical shift of these carbons is indicative of their electronic environment. Aromatic carbons typically resonate in the range of 125-150 ppm. The carbonyl carbons in the croconate ring are expected to be deshielded and appear at a lower field. Studies of croconic acid in aqueous solutions have provided insights into the chemical shifts of the carbon atoms in the ring.

Table 2: Expected and Observed ¹³C NMR Chemical Shifts

| Carbon Environment | Typical Chemical Shift Range (ppm) | Inferred Shift for Croconate |

| Aromatic C | 125 - 150 | - |

| Carbonyl C (ketone) | 205 - 220 | ~182 (in a related derivative) |

| Croconate Ring Carbons | - | A single peak is expected |

Note: The specific chemical shift can vary with the counter-ion and solvent.

Computational Analysis of Aromaticity

Theoretical calculations are a powerful tool for quantifying the degree of aromaticity. Density Functional Theory (DFT) is commonly employed to calculate various aromaticity indices.

Nucleus-Independent Chemical Shift (NICS)

One of the most widely used magnetic criteria for aromaticity is the Nucleus-Independent Chemical Shift (NICS). This method involves calculating the magnetic shielding at the center of the ring (NICS(0)) and at a point above the ring plane (e.g., 1 Å, NICS(1)). A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity. While specific calculated values for the croconate dianion are dispersed in the literature, DFT calculations consistently predict significantly negative NICS values, confirming its aromatic character.

Table 3: Theoretical Aromaticity Descriptors

| Descriptor | Expected Value for Aromatic Systems | Relevance to Croconate |

| NICS(0) | Negative | Confirms diatropic ring current |

| NICS(1) | Negative | Confirms diatropic ring current |

| HOMA | Close to 1 | Indicates low bond length alternation |

The following diagram illustrates a general workflow for the determination of aromaticity, integrating experimental and computational approaches.

Experimental and Computational Protocols

Synthesis and Crystallization of Potassium Croconate

A common method for the preparation of potassium croconate involves the reaction of this compound with a potassium base, such as potassium hydroxide (B78521) or potassium methoxide, followed by crystallization from an aqueous solution.

Protocol:

-

Dissolve this compound in deionized water with gentle heating.

-

Slowly add a stoichiometric amount of potassium hydroxide solution while stirring.

-

Allow the solution to cool slowly to room temperature.

-

Further cooling in a refrigerator or the slow evaporation of the solvent will yield orange, needle-like crystals of potassium croconate dihydrate.

X-ray Crystallography

Single-crystal X-ray diffraction is employed to determine the precise three-dimensional structure of the croconate salt.

Methodology:

-

A suitable single crystal is selected and mounted on a goniometer.

-

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

-

The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

The collected data is processed to solve and refine the crystal structure, yielding atomic coordinates and bond lengths.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy is used to probe the electronic environment of the carbon atoms in the croconate ring.

Methodology:

-

Dissolve the croconate salt in a suitable deuterated solvent (e.g., D₂O).

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The chemical shifts are referenced to an internal or external standard.

-

Due to the equivalence of the five carbon atoms, a single sharp resonance is expected.

NICS Calculation Protocol

NICS values are calculated using quantum chemistry software such as Gaussian.

Methodology:

-

The geometry of the croconate dianion is optimized using a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

-

A "ghost" atom (Bq) with no basis functions is placed at the geometric center of the five-membered ring for NICS(0) calculations. For NICS(1), the ghost atom is placed 1 Å above the ring center.

-

An NMR calculation is performed at the same level of theory.

-

The isotropic magnetic shielding value of the ghost atom is extracted from the output, and its sign is inverted to obtain the NICS value.

Applications in Drug Development

While the croconate dianion itself is not known to be a direct signaling molecule in biological pathways, its unique electronic and structural properties make it an interesting scaffold for the design of new molecules with potential therapeutic applications. Its planarity, rigidity, and ability to engage in π-stacking interactions are desirable features in medicinal chemistry for designing enzyme inhibitors or receptor ligands. Furthermore, the oxocarbon core can be functionalized to create derivatives with tailored biological activities. The principles of rational drug design can be applied to croconate-based structures to optimize their binding affinity and selectivity for a biological target.

References

An In-depth Technical Guide to the Spontaneous Polarization Mechanism in Solid Croconic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms driving spontaneous polarization in solid croconic acid, a material of significant interest due to its large room-temperature ferroelectricity. The information presented herein is intended to support research and development efforts in materials science and related fields.

Introduction to Ferroelectricity in this compound

This compound (C₅H₂O₅) is a low-molecular-weight organic compound that exhibits robust ferroelectricity at room temperature.[1] This property, characterized by a spontaneous electric polarization that can be reversed by an external electric field, makes it a promising alternative to traditional inorganic ferroelectrics like barium titanate.[1][2] Unlike many organic ferroelectrics that rely on molecular rotation, the polarization in solid this compound arises from a unique mechanism involving proton transfer along hydrogen bonds, coupled with a shift in the π-electron system.[3][4] This mechanism results in a remarkably high spontaneous polarization for an organic material.[1]

Crystal Structure and Molecular Arrangement

Solid this compound crystallizes in a non-centrosymmetric structure, a prerequisite for ferroelectricity.[5] The molecules are arranged in pleated sheets, often described as an "accordion-like" structure, held together by intermolecular hydrogen bonds.[4][6] This specific arrangement facilitates the cooperative proton transfer that is central to its ferroelectric properties. Each molecule of this compound is linked to four other molecules through two pairs of hydrogen bonds, forming extensive sheets.[6]

The Mechanism of Spontaneous Polarization

The spontaneous polarization in this compound is a result of a concerted process of intermolecular proton transfer and a concurrent relocation of π-bonds.[3] This "push-pull" effect, driven by electron-releasing hydroxyl groups and electron-withdrawing ketone groups along the hydrogen bond network, leads to a significant charge transfer and the establishment of a net dipole moment.[7][8]

The reversal of polarization is not due to the physical rotation of the entire molecule, but rather the collective tautomerization of the molecules within the crystal lattice.[3] An external electric field can induce the protons to move from one oxygen atom to another along the hydrogen bonds, which in turn triggers a rearrangement of the double and single bonds within the cyclopentene (B43876) ring. This collective electronic and structural change reverses the direction of the overall dipole moment of the crystal.

Below is a diagram illustrating the logical relationship of the polarization mechanism.

Quantitative Data

The ferroelectric properties of solid this compound have been quantified through various experimental studies. The following table summarizes key quantitative data.

| Property | Value | Notes |

| Spontaneous Polarization (P_s) | ~20-30 µC/cm² | This value is exceptionally high for an organic ferroelectric and comparable to some inorganics.[3][4][5] |

| Coercive Field (E_c) | ~15 kV/cm | This is significantly lower than that of many ferroelectric polymers.[1] |

| Curie Temperature (T_c) | > 400 K (> 127 °C) | Indicates stable ferroelectricity well above room temperature.[1][4] |

| Molecular Dipole Moment | 9-10 D (in dioxane) | The large molecular dipole contributes to the overall polarization.[4][7] |

Experimental Protocols

The characterization of ferroelectricity in this compound involves several key experimental techniques.

High-quality single crystals are essential for accurate measurements of the intrinsic ferroelectric properties.

-

Method: Slow evaporation from an aqueous solution of 1N hydrochloric acid is a common method for growing single crystals of this compound.[6]

-

Procedure:

-

Dissolve commercially available this compound powder in a 1N HCl solution.

-

Allow the solution to evaporate slowly at a constant temperature.

-

Yellow, transparent, slab-like single crystals will form over time.

-

This is the definitive test for ferroelectricity, demonstrating the switching of polarization with an applied electric field.

-

Method: A Sawyer-Tower circuit is a standard method for measuring P-E hysteresis loops.

-

Procedure:

-

Prepare a thin single crystal sample with electrodes deposited on opposite faces, perpendicular to the direction of spontaneous polarization.

-

Apply a sinusoidal voltage to one electrode while the other is connected to a standard capacitor in series.

-

The voltage across the standard capacitor is proportional to the polarization, and the applied voltage is proportional to the electric field.

-

Plotting these two signals against each other on an oscilloscope yields the P-E hysteresis loop.

-

PFM is a scanning probe microscopy technique used to image and manipulate ferroelectric domains at the nanoscale.

-

Procedure:

-

A conductive AFM tip is brought into contact with the surface of the this compound thin film or crystal.

-

An AC voltage is applied to the tip, which induces a local piezoelectric response in the material (mechanical deformation).

-

The amplitude and phase of this response are detected by the AFM's photodetector, providing information about the magnitude and orientation of the local polarization.

-

By applying a DC bias through the tip, the local polarization can be switched, allowing for the writing and erasing of ferroelectric domains.[9]

-

The following diagram illustrates a generalized workflow for characterizing the ferroelectric properties of this compound.

Computational Modeling

First-principles calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the polarization mechanism.

-

Methodology: The Berry phase method is employed within DFT to calculate the spontaneous polarization from the electronic wave functions.[7][8]

-

Findings: These calculations have confirmed that the large polarization originates from charge transfer along the hydrogen bonds. They have also been used to model the energy landscape for proton transfer, providing insights into the switching mechanism.[7][8]

Conclusion and Future Outlook

Solid this compound stands out as a model system for understanding ferroelectricity in organic materials. Its high spontaneous polarization, driven by a proton transfer mechanism, and its stability at room temperature make it a compelling candidate for applications in non-toxic and lead-free electronic devices.[2] Further research into thin-film growth and device integration will be crucial for realizing the technological potential of this fascinating material. The detailed understanding of its polarization mechanism provides a blueprint for the design of new high-performance organic ferroelectrics.

References

- 1. Discovery of Ferroelectricity of this compound, a Low-molecular-weight Organic Compound, at Room Temperature [aist.go.jp]

- 2. Organic ferroelectric this compound: a concise survey from bulk single crystals to thin films - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. arxiv.org [arxiv.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Crystallization from hydrochloric acid affords the solid-state structure of this compound (175 years after its discovery) and a novel hydrogen-bonded network - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Ferroelectric mechanism of this compound: a first-principles and Monte Carlo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to Croconic Acid Hydrogen Bonding Networks

For Researchers, Scientists, and Drug Development Professionals

Introduction

Croconic acid (C₅H₂O₅), a cyclic oxocarbon acid, has garnered significant attention in the scientific community for its remarkable solid-state properties, particularly its strong ferroelectricity at room temperature. This property, rivaling that of some inorganic perovskites, is intricately linked to the unique and robust network of hydrogen bonds within its crystal structure. The transfer of protons along these hydrogen bond chains is the fundamental mechanism behind its large spontaneous polarization.[1] Understanding the nuances of these hydrogen bonding networks is therefore crucial for harnessing the potential of this compound and its derivatives in the development of novel organic electronics, sensors, and pharmaceuticals.

This technical guide provides a comprehensive overview of the hydrogen bonding networks in this compound, detailing its structural characteristics, the experimental protocols used for its characterization, and the theoretical frameworks that underpin our understanding of its properties.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its application and for the design of new materials.

| Property | Value | Reference |

| Molecular Formula | C₅H₂O₅ | [2] |

| Molecular Weight | 142.07 g/mol | [2] |

| Appearance | Yellow crystalline solid | [2] |

| Melting Point | >300 °C (decomposes at 212 °C) | [2] |

| Solubility | Soluble in water and ethanol | [2] |

| pKa₁ | 0.80 ± 0.08 | [2] |

| pKa₂ | 2.24 ± 0.01 | [2] |

| Dipole Moment (free molecule) | 7-7.5 D | [3] |

| Dipole Moment (in dioxane) | 9–10 D | [2] |

| Spontaneous Polarization | ~20-30 µC/cm² | [1][2] |

| Curie Temperature | >400 K (127 °C) | [2] |

Crystal Structure and Hydrogen Bonding Network

In the solid state, this compound crystallizes in the orthorhombic space group Pca2₁[1]. The crystal structure is characterized by pleated, sheet-like motifs held together by a dense network of intermolecular hydrogen bonds. Each this compound molecule, which possesses a pentagonal ring of five carbon atoms with two hydroxyl groups and three carbonyl groups, acts as both a hydrogen bond donor and acceptor.[3]

The hydrogen bonding network is the cornerstone of this compound's ferroelectric properties. The arrangement of molecules within the crystal lattice creates chains of hydrogen bonds. The collective transfer of protons along these chains leads to a reversal of the molecule's dipole moment, resulting in a net polarization of the crystal.[1] Computational studies have shown that this proton transfer is a concerted process, involving the simultaneous movement of multiple protons.

There are two distinct types of hydrogen bonds within the this compound crystal, often referred to as "hinge" and "terrace" protons, which contribute to the stability of the pleated sheet structure.[4]

Hydrogen Bond Geometry

| Parameter | Value | Reference |

| a | 8.711 Å | [5] |

| b | 5.169 Å | [5] |

| c | 10.962 Å | [5] |

Detailed analysis of the crystallographic information file (CIF) from diffraction experiments is necessary to extract the precise hydrogen bond distances and angles. These parameters are crucial for validating theoretical models and understanding the subtle energetics of the proton transfer process.

Experimental Protocols

The characterization of this compound's hydrogen bonding networks relies on a combination of experimental techniques to elucidate its crystal structure, vibrational modes, and electronic properties.

Single Crystal Growth

High-quality single crystals are a prerequisite for many characterization techniques. A reliable method for growing this compound single crystals is the slow evaporation of an aqueous solution.[6]

Protocol: Slow Evaporation from Aqueous HCl Solution

-

Solution Preparation: Prepare a saturated or near-saturated solution of this compound in 1N hydrochloric acid (HCl) at room temperature. The use of HCl has been shown to promote the growth of high-quality crystals.

-

Filtration: Filter the solution to remove any particulate impurities that could act as unwanted nucleation sites.

-

Crystallization Vessel: Transfer the filtered solution to a clean crystallization dish or beaker. The vessel should have a wide opening to allow for controlled evaporation.

-

Controlled Evaporation: Cover the vessel with a perforated lid (e.g., parafilm with small holes) to slow down the rate of solvent evaporation. This is a critical step to ensure the growth of large, well-defined crystals rather than a polycrystalline powder.[7]

-

Incubation: Place the vessel in a vibration-free and temperature-stable environment. Monitor the crystal growth over several days to weeks.

-

Harvesting: Once crystals of suitable size have formed, carefully harvest them from the solution.

X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is the primary technique for determining the precise atomic arrangement within the crystal lattice, including the positions of the non-hydrogen atoms and the overall crystal symmetry.

Methodology: Single-Crystal XRD Analysis

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) and rotated. The diffraction pattern is recorded on an area detector (e.g., CCD or CMOS). A full dataset is collected by rotating the crystal through a series of angles.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined against the experimental data using software such as SHELX or JANA2006.[8] Due to the low scattering power of hydrogen atoms with X-rays, their precise location can be challenging to determine accurately with this method alone.

Neutron Diffraction

Neutron diffraction is a powerful complementary technique to XRD, particularly for locating hydrogen atoms. Neutrons are scattered by the atomic nuclei, and their scattering cross-section for hydrogen is significant, allowing for the precise determination of proton positions and bond lengths.[4]

Methodology: Neutron Diffraction Analysis

-

Instrumentation: The experiment is performed at a dedicated neutron diffraction instrument at a neutron source facility. The instrument consists of a neutron source, a monochromator to select the neutron wavelength, a sample stage, and a detector array.[9]

-

Sample: A large, high-quality single crystal of this compound is required due to the lower flux of neutron sources compared to X-ray sources.

-

Data Collection: The crystal is placed in the neutron beam, and the diffraction pattern is collected as the crystal is rotated.

-

Data Analysis: The data is analyzed to determine the nuclear positions, including those of the hydrogen atoms, providing accurate hydrogen bond geometries.

Vibrational Spectroscopy (FTIR and Raman)

Fourier-transform infrared (FTIR) and Raman spectroscopy are used to probe the vibrational modes of the this compound molecule and its hydrogen bonds. The frequencies and intensities of the vibrational bands provide information about the strength and nature of the hydrogen bonds.

Methodology: FTIR and Raman Spectroscopy

-

FTIR Spectroscopy:

-

Sample Preparation: The this compound sample can be prepared as a KBr pellet or measured directly in powder form using an attenuated total reflectance (ATR) accessory.

-

Data Acquisition: The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹.[10]

-

-

Raman Spectroscopy:

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm) and a sensitive detector is used.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The Raman spectrum provides complementary information to the FTIR spectrum, as different vibrational modes may be active in each technique.[10]

-

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental studies and providing deeper insights into the electronic structure, hydrogen bonding, and ferroelectric properties of this compound.

DFT Calculation Protocol

Methodology: DFT Calculations using VASP

The Vienna Ab initio Simulation Package (VASP) is a commonly used software for performing DFT calculations on periodic systems like crystals.[11][12]

-

Input Files:

-

POSCAR: Contains the crystal structure information (lattice parameters and atomic positions), which can be obtained from experimental XRD or neutron diffraction data.

-

INCAR: Specifies the computational parameters, such as the exchange-correlation functional (e.g., GGA with PBE), plane-wave cutoff energy (e.g., 500 eV), and convergence criteria.[1]

-

KPOINTS: Defines the k-point mesh for sampling the Brillouin zone. A Γ-centered Monkhorst-Pack scheme is often used.[1]

-

POTCAR: Contains the pseudopotentials for each atomic species.

-

-

Geometry Optimization: The crystal structure is optimized to find the minimum energy configuration.

-

Property Calculations: Once the geometry is optimized, various properties can be calculated, including the electronic band structure, density of states, and the spontaneous polarization using the Berry phase method.

Visualization of Key Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the study of this compound's hydrogen bonding networks.

References

- 1. rsc.org [rsc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. arxiv.org [arxiv.org]

- 4. Ferroelectric behaviour in solid this compound using neutron scattering and first-principles density functional theory (Journal Article) | ETDEWEB [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Slow Evaporation Method [people.chem.umass.edu]

- 8. researchgate.net [researchgate.net]

- 9. Neutron diffraction experiments on MEREDIT instrument [xray.cz]

- 10. Frontiers | Raman and IR spectroscopy as a promising approach to rapid and non-destructive monitoring of chlorogenic acid in protein matrices [frontiersin.org]

- 11. Vienna Ab initio Simulation Package - Wikipedia [en.wikipedia.org]

- 12. VASP - Vienna Ab initio Simulation Package [vasp.at]

Intrinsic Biocompatibility of Croconic Acid Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Croconic acid and its derivatives, a class of organic compounds known as oxocarbons, are gaining significant interest in the biomedical field for applications ranging from drug delivery to theranostics.[1] A key attribute often cited is their "intrinsic biocompatibility."[1] This guide provides a comprehensive technical overview of the current understanding of the biocompatibility of this compound compounds. It is important to note that while the field is evolving, there is a notable scarcity of quantitative biocompatibility data for neat this compound. Therefore, this guide also draws upon data from structurally related squaraine and croconaine dyes to provide a broader context for researchers. This document details experimental protocols for key biocompatibility assessments, presents available quantitative data in a structured format, and visualizes relevant biological pathways and workflows to aid in the design and evaluation of this compound-based materials for biomedical applications.

Cytotoxicity Assessment

In vitro cytotoxicity assays are fundamental to evaluating the biocompatibility of a material by assessing its effect on cell viability and proliferation.

Quantitative Cytotoxicity Data

| Compound Class | Derivative/Compound | Cell Line | Assay | IC50 (µM) | Incubation Time (h) | Light Condition |

| Squaraine Dyes | Bromo derivative 1 | AS52 (Chinese hamster ovary) | Cloning efficiency | < 1 (at 1-2 µM) | Not specified | With light |

| Iodo derivative 2 | AS52 (Chinese hamster ovary) | Cloning efficiency | < 1 (at 1-2 µM) | Not specified | With light | |

| Non-halogenated dye 3 | AS52 (Chinese hamster ovary) | Cloning efficiency | Less efficient | Not specified | With light | |

| Bromo derivative 1 | L5178Y (mouse lymphoma) | Proliferation | Inhibited | Not specified | With light | |

| Iodo derivative 2 | L5178Y (mouse lymphoma) | Proliferation | Inhibited | Not specified | With light | |

| Croconaine Dyes | CR760RGD-NPs | 4T1 (murine breast tumor) | Not specified | Not specified | Not specified | Not specified |

Note: The data for squaraine dyes highlights their phototoxic potential, a key consideration for applications involving light exposure.[2] The study on CR760RGD-NPs demonstrated biosafety and biocompatibility in a murine tumor model, though specific IC50 values were not provided.[3]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity as an indicator of cell viability.[4][5][6]

Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[5]

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 20% sodium dodecyl sulfate (B86663) in 50% N,N-dimethylformamide) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Hemocompatibility Assessment

Hemocompatibility testing evaluates the effects of a material on blood and its components. This is a critical assessment for any material intended for direct or indirect contact with blood.

Quantitative Hemocompatibility Data

Specific quantitative data on the hemocompatibility of neat this compound is not well-documented. However, studies on related compounds provide some context. For instance, crocin (B39872) has been shown to inhibit platelet aggregation induced by collagen.[7]

| Assay | Compound | Effect |

| Platelet Aggregation | Crocin | Inhibited collagen-induced platelet aggregation |

| Platelet Adhesion | Crocin | Hindered collagen-induced platelet adhesion |

Experimental Protocol: Hemolysis Assay (ASTM F756)

This protocol determines the hemolytic properties of a material by measuring the amount of hemoglobin released from red blood cells upon contact.

Principle: Damage to red blood cell membranes by a material leads to the release of hemoglobin, which can be quantified spectrophotometrically.

Protocol:

-

Material Preparation: Prepare the this compound compound as either a direct material sample or as an extract in a suitable solvent (e.g., saline or cell culture medium).

-

Blood Preparation: Obtain fresh human or rabbit blood and prepare a diluted suspension of red blood cells in PBS.

-

Incubation:

-

Direct Contact: Add the material directly to the red blood cell suspension.

-

Indirect Contact (Extract): Add the material extract to the red blood cell suspension.

-

Include positive (e.g., water) and negative (e.g., saline) controls.

-

-

Incubation: Incubate the samples at 37°C for a specified time (e.g., 3 hours) with gentle agitation.

-

Centrifugation: Centrifuge the samples to pellet the intact red blood cells.

-

Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

-

Data Analysis: Calculate the percentage of hemolysis for the test material relative to the positive control. Materials are typically classified as non-hemolytic (<2% hemolysis), slightly hemolytic (2-5% hemolysis), or hemolytic (>5% hemolysis).[8]

In Vivo Toxicity Assessment

In vivo studies are essential for evaluating the systemic effects of a compound in a living organism.

Quantitative In Vivo Toxicity Data

No specific LD50 (median lethal dose) values for acute oral toxicity of this compound were found in the reviewed literature. Safety Data Sheets for this compound do not provide this specific information.[9][10] However, studies on squaraine dyes have shown no toxicity in vivo under specific experimental conditions.[11]

Experimental Protocol: Acute Oral Toxicity (Adapted from OECD Guideline 423)

This protocol provides a stepwise procedure to estimate the acute oral toxicity of a substance.

Principle: The substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step.

Protocol:

-

Animal Selection: Use a small group of animals (e.g., 3 female rats) for each step.

-

Dose Levels: Start with a dose from a predefined series (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Administration: Administer the this compound compound orally via gavage.

-

Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.

-

Stepwise Procedure:

-

If no mortality occurs, the test is repeated with a higher dose.

-

If mortality occurs, the test is repeated with a lower dose.

-

-

Endpoint: The test is concluded when a dose that causes mortality or a dose that causes no mortality is identified, allowing for classification of the substance's toxicity.

Inflammatory Response

The inflammatory response to a biomaterial is a key aspect of its biocompatibility. Crocin, a related compound, has demonstrated anti-inflammatory properties, suggesting that this compound and its derivatives may also modulate inflammatory pathways.[12][13]

Potential Signaling Pathways

Studies on crocin have implicated several signaling pathways in its anti-inflammatory effects, including the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.[9][10][12][13][14][15] While direct evidence for this compound is lacking, these pathways represent plausible targets for investigation.

NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Crocin has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6.[9][10][12][13][14]

MAPK Signaling Pathway: The MAPK cascade is another crucial pathway involved in inflammation. Crocin has been shown to inhibit the phosphorylation of key MAPK proteins like ERK, JNK, and p38.[15]

Experimental Protocol: Cytokine Release Assay

This assay measures the release of inflammatory cytokines from immune cells in response to a material.[16][17][18]

Principle: Immune cells, such as peripheral blood mononuclear cells (PBMCs), are exposed to the test material. The concentration of cytokines released into the cell culture supernatant is then quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

Protocol:

-

Immune Cell Isolation: Isolate PBMCs from fresh human blood using density gradient centrifugation.

-

Cell Culture: Culture the PBMCs in a 24-well plate.

-

Material Exposure: Add the this compound compound to the cell cultures at various concentrations. Include a positive control (e.g., lipopolysaccharide - LPS) and a negative control (medium only).

-

Incubation: Incubate the plates for 24-48 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA or a multiplex assay according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the compound-treated groups to the control groups to assess the pro- or anti-inflammatory potential of the material.

Conclusion

The available evidence suggests that this compound and its derivatives are a promising class of biocompatible materials for various biomedical applications. However, this in-depth guide highlights a critical need for more rigorous and quantitative biocompatibility studies on neat this compound. While data from related squaraine and croconaine dyes provide valuable initial insights, future research should focus on generating specific cytotoxicity, hemocompatibility, and in vivo toxicity data for this compound itself. Furthermore, elucidating the specific signaling pathways modulated by this compound will be crucial for understanding its mechanism of action and for the rational design of safe and effective biomedical devices and therapeutics. The experimental protocols and workflows detailed in this guide provide a framework for researchers to conduct these essential investigations.

References

- 1. Recent Advances in Croconaine Dyes for Bioimaging and Theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Squaraine dyes for photodynamic therapy: study of their cytotoxicity and genotoxicity in bacteria and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facile Synthesis of a Croconaine‐Based Nanoformulation for Optoacoustic Imaging and Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Crocin, a dietary additive protects platelets from oxidative stress-induced apoptosis and inhibits platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mitochonic acid 5 activates the MAPK-ERK-yap signaling pathways to protect mouse microglial BV-2 cells against TNFα-induced apoptosis via increased Bnip3-related mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Crocin from saffron ameliorates allergic airway inflammation through NF-κB, IL-17, and Nrf2/HO-1 signaling pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crocin Protects Podocytes Against Oxidative Stress and Inflammation Induced by High Glucose Through Inhibition of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Influence of structural moieties in squaraine dyes on optoacoustic signal shape and intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crocin from saffron ameliorates allergic airway inflammation through NF-κB, IL-17, and Nrf2/HO-1 signaling pathways in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crocin attenuates NF-κB-mediated inflammation and proliferation in breast cancer cells by down-regulating PRKCQ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]